molecular formula C21H26N2O2 B379394 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE

1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B379394
M. Wt: 338.4g/mol
InChI Key: IJKGJQYKWSVEMQ-UHFFFAOYSA-N
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Description

1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a tert-butylphenoxyethyl and a methoxymethyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the tert-Butylphenoxyethyl Group: This step involves the alkylation of the benzimidazole core with 2-(4-tert-butylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Methoxymethyl Group: The final step involves the alkylation of the benzimidazole core with methoxymethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the methoxymethyl group.

Scientific Research Applications

1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infections.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)ethyl acetate
  • Ethyl (4-tert-butylphenoxy)acetate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4g/mol

IUPAC Name

1-[2-(4-tert-butylphenoxy)ethyl]-2-(methoxymethyl)benzimidazole

InChI

InChI=1S/C21H26N2O2/c1-21(2,3)16-9-11-17(12-10-16)25-14-13-23-19-8-6-5-7-18(19)22-20(23)15-24-4/h5-12H,13-15H2,1-4H3

InChI Key

IJKGJQYKWSVEMQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2COC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2COC

Origin of Product

United States

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